Chlorométhylcétone de phénylalanine-phénylalanine-arginine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

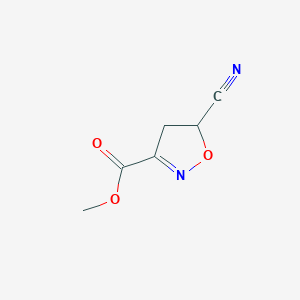

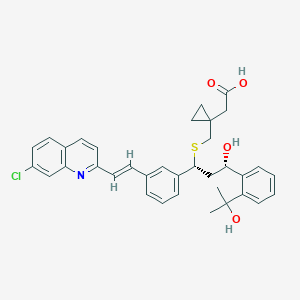

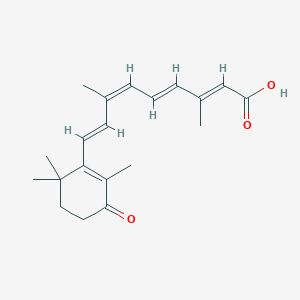

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a synthetic tripeptide known for its potent and specific inhibitory effects on certain proteases, particularly thrombin. This compound is widely used in biochemical research due to its ability to irreversibly inhibit enzymes involved in blood coagulation and other physiological processes .

Applications De Recherche Scientifique

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.

Biochemical Pathways

By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.

The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.

Analyse Biochimique

Biochemical Properties

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone interacts with enzymes such as plasma and glandular kallikreins, inhibiting their activity . It also inhibits the cleavage of atrial naturiuretic peptide (ANP 1-126) by kallikreins .

Cellular Effects

The effects of Phenylalanyl-phenylalanyl-arginine chloromethyl ketone on cells are primarily related to its inhibition of kallikreins. Kallikreins are serine proteases that play key roles in blood coagulation, inflammation, and blood pressure regulation. By inhibiting these enzymes, Phenylalanyl-phenylalanyl-arginine chloromethyl ketone can potentially influence these cellular processes .

Molecular Mechanism

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone exerts its effects at the molecular level by irreversibly binding to the active sites of plasma and glandular kallikreins, thereby inhibiting their activity . This binding is specific and potent, with a Ki value of 0.24 nM .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-phenylalanyl-arginine chloromethyl ketone typically involves the stepwise assembly of the tripeptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the coupling of protected amino acids, such as phenylalanine and arginine, using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of phenylalanyl-phenylalanyl-arginine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition .

Common Reagents and Conditions

Common reagents used in reactions involving phenylalanyl-phenylalanyl-arginine chloromethyl ketone include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .

Major Products

The major products formed from reactions with phenylalanyl-phenylalanyl-arginine chloromethyl ketone are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group by nucleophilic residues in the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is unique due to its high specificity and irreversible inhibition of thrombin. Similar compounds include:

Phenylalanyl-prolyl-arginine chloromethyl ketone: Another potent thrombin inhibitor with a slightly different peptide sequence.

Nα-Tosyl-L-phenylalanyl chloromethyl ketone: A related compound that inhibits chymotrypsin-like proteases.

These compounds share similar mechanisms of action but differ in their specificity and peptide sequences, highlighting the uniqueness of phenylalanyl-phenylalanyl-arginine chloromethyl ketone in targeting thrombin .

Propriétés

Numéro CAS |

74392-49-7 |

|---|---|

Formule moléculaire |

C25H33ClN6O3 |

Poids moléculaire |

501.0 g/mol |

Nom IUPAC |

(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |

Clé InChI |

UFXAQJOOAQICNE-HKBOAZHASA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |

Séquence |

FFR |

Synonymes |

DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

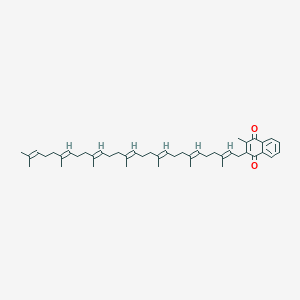

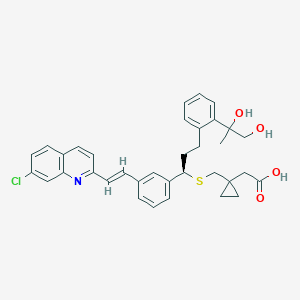

![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)

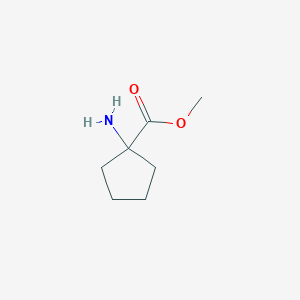

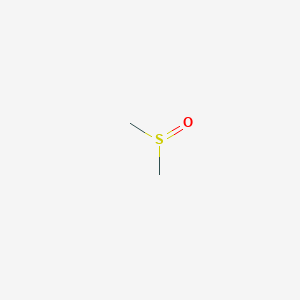

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)